molecular formula C16H15N3O4 B2632210 (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 817172-49-9

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No.: B2632210
CAS No.: 817172-49-9
M. Wt: 313.313
InChI Key: LRYCRLLIJIACBE-UHFFFAOYSA-N
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Description

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C 16 H 15 N 3 O 4 and a molecular weight of 313.31 g/mol . It is supplied as the oxalate salt of the primary amine-functionalized imidazopyridine core. The compound is identified by CAS Number 817172-49-9 . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug discovery . This family of heterocycles is found in a number of clinically used drugs and is known for its diverse biological activities . Specifically, 2-phenylimidazo[1,2-a]pyridine derivatives have been investigated as key structural motifs in various therapeutic areas. Patents indicate that compounds within this structural class have been explored for their potential as antineoplastic (anti-cancer) agents, with some derivatives demonstrating mechanisms that induce apoptosis and inhibit neoplastic cell growth . Furthermore, structurally related 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been reported to exhibit significant anti-inflammatory activity in scientific studies, suggesting the broader potential of this chemical series in pharmacological research . As a building block, the primary amine group in (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine offers a handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules for biological evaluation . This product is intended for research purposes only.

Properties

IUPAC Name

oxalic acid;(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.C2H2O4/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYCRLLIJIACBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold catalysts for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include α-hydroxyl ketones, 1,2-diones, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C16H15N3O4. It belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in scientific research for its potential applications in various fields, particularly in biology and medicine.

The biological activity of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is primarily attributed to its interactions with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, which can lead to significant alterations in cellular processes. The exact mechanisms depend on the biological context and the specific pathways involved.

Antibacterial and Antifungal Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. The potential of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate in this regard remains an area of active investigation.

Antiviral Activity

There is emerging evidence suggesting that compounds within this class may possess antiviral properties. Preliminary studies have indicated that they can interfere with viral replication processes, although comprehensive studies specifically focusing on (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate are still required to establish definitive antiviral efficacy.

Table 1: Summary of Biological Activities

Activity Findings References
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria; effective against Staphylococcus aureus.
AntifungalDemonstrated activity against Candida albicans; potential for treating fungal infections.
AntiviralPreliminary data suggest inhibition of viral replication; further studies needed.
CytotoxicityExhibits cytotoxic effects on specific cancer cell lines; potential for cancer therapy applications.

Notable Research Studies

  • Antibacterial Activity Study : A study conducted by researchers demonstrated that (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate showed significant inhibition of bacterial growth in vitro against several strains, including E. coli and S. aureus.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent.
  • Antiviral Screening : Preliminary screenings have shown promise in inhibiting viral replication in cell cultures; however, further validation through clinical trials is necessary to confirm these findings.

Table 2: Comparison with Similar Compounds

Compound Structure Biological Activity
ZolpidemImidazo[1,2-a]pyridine derivativeHypnotic agent; CNS effects
AlpidemImidazo[1,2-a]pyridine derivativeSimilar to Zolpidem but with different receptor interactions
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalateC16H15N3O4Antibacterial, antifungal, antiviral potential

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine and its oxalate salt?

  • Methodological Answer : A typical synthesis involves condensing 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride under reflux in toluene, followed by oxalate salt formation via acid-base neutralization. For example, 2-phenylimidazo[1,2-a]pyridin-3-amine reacts with acetic anhydride to yield intermediates, which are then treated with oxalic acid to form the oxalate salt . Key parameters include solvent choice (toluene or DMF), reaction time (2–6 hours), and purification via recrystallization.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., molecular ion peak at m/z corresponding to C₁₆H₁₄N₃·C₂H₂O₄).

Q. What are the solubility and stability profiles of this compound under different pH conditions?

  • Methodological Answer : The oxalate salt improves aqueous solubility compared to the free base. Conduct pH-dependent stability studies in buffers (pH 1–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy or HPLC. Oxalate salts generally exhibit better stability in acidic conditions due to protonation of the amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. antibacterial effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations. To address this:

  • Standardize Assays : Use validated cell lines (e.g., Vero cells for antiviral testing) and include positive controls (e.g., acyclovir for herpesviruses) .

  • Explore Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. methylphenyl) and test derivatives systematically (Table 1) .

    Table 1 : Biological Activity of Selected Derivatives

    SubstituentActivity (IC₅₀)Target PathwayReference
    2-Phenyl12 µM (Anti-TB)Mycobacterial enzymes
    4-Fluorophenyl8 µM (Anti-VZV)Viral polymerase
    7-Methyl-2-phenyl15 µM (Kinase inhibition)MAPK signaling

Q. What strategies optimize the synthesis yield and scalability of this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to minimize byproducts .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How does the oxalate counterion influence pharmacokinetic properties compared to other salts (e.g., hydrochloride)?

  • Methodological Answer : Compare solubility, bioavailability, and toxicity profiles:

  • Solubility : Oxalate salts may have lower solubility in polar solvents than hydrochlorides but better crystallinity for formulation .
  • Toxicity : Assess oxalate-mediated renal toxicity in animal models using histopathology and serum creatinine levels .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate efficacy and toxicity?

  • Methodological Answer :

  • In Vitro : Use a 10-point dilution series (0.1–100 µM) in triplicate, with ATP-based viability assays (e.g., CellTiter-Glo) .
  • In Vivo : Apply OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and subchronic studies (28-day repeated dosing) .

Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with viral polymerases or kinases .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .

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